molecular formula C7H4ClNO3 B13911824 3-Chloro-5-formylpyridine-2-carboxylic acid

3-Chloro-5-formylpyridine-2-carboxylic acid

Cat. No.: B13911824
M. Wt: 185.56 g/mol
InChI Key: SDFIHLAAFCDZIO-UHFFFAOYSA-N
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Description

3-chloro-5-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a formyl group at the fifth position, and a carboxylic acid group at the second position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-formylpyridine-2-carboxylic acid typically involves the chlorination of pyridine derivatives followed by formylation and carboxylation reactions. One common method involves the reaction of 3-chloropyridine with formylating agents such as formic acid or its derivatives under controlled conditions to introduce the formyl group. The carboxylation step can be achieved using carbon dioxide or other carboxylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-carboxy-5-formylpyridine-2-carboxylic acid.

    Reduction: 3-chloro-5-hydroxymethylpyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-formylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-formylpyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-chloropyridine: Lacks the formyl and carboxylic acid groups, making it less reactive in certain chemical transformations.

    5-formylpyridine-2-carboxylic acid: Lacks the chlorine atom, which can influence its reactivity and applications.

    3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains additional fluorine atoms, which can significantly alter its chemical properties and reactivity.

Uniqueness

3-chloro-5-formylpyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. The presence of both electron-withdrawing (chlorine) and electron-donating (formyl) groups on the pyridine ring allows for diverse reactivity and applications in different fields of research.

Properties

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

IUPAC Name

3-chloro-5-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H4ClNO3/c8-5-1-4(3-10)2-9-6(5)7(11)12/h1-3H,(H,11,12)

InChI Key

SDFIHLAAFCDZIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C=O

Origin of Product

United States

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